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Abstract
Gozanertinib (TQB3804) is a fourth-generation, orally bioavailable, mutant-selective inhibitor

of the Epidermal Growth Factor Receptor (EGFR).[1] It has demonstrated potent activity

against wild-type EGFR and a range of clinically relevant EGFR mutations, including the third-

generation TKI-resistant C797S mutation.[1][2] This technical guide provides a comprehensive

overview of the target profile and selectivity of Gozanertinib, summarizing key preclinical data.

It includes quantitative biochemical and cellular activity, details on its mechanism of action, and

representative experimental protocols for its evaluation.

Introduction
Targeted therapies, particularly tyrosine kinase inhibitors (TKIs), have transformed the

treatment landscape for non-small cell lung cancer (NSCLC) patients with activating EGFR

mutations. However, the emergence of acquired resistance, notably the T790M and

subsequent C797S mutations, limits the long-term efficacy of earlier generation TKIs.[3]

Gozanertinib is a novel furanopyrimidine-based inhibitor designed to address this challenge by

potently inhibiting EGFR, including the double (L858R/T790M) and triple (e.g.,

Del19/T790M/C797S) mutant forms.[4] It is also reported to be a dual inhibitor of EGFR and

Human Epidermal Growth Factor Receptor 2 (HER2). This guide details the preclinical data

defining its potency and selectivity.
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Target Profile and In Vitro Potency
Gozanertinib's primary targets are wild-type and mutant forms of EGFR. Its inhibitory activity

has been quantified through both enzymatic and cellular assays.

Enzymatic Activity
Gozanertinib demonstrates potent, sub-nanomolar inhibitory activity against clinically

significant EGFR mutations, including the osimertinib-resistant C797S triple mutations. Its

activity against wild-type EGFR is notable, though it shows a degree of selectivity for certain

mutant forms.

Table 1: Gozanertinib (TQB3804) Enzymatic Inhibitory Activity (IC50)

Target Enzyme IC50 (nM)

EGFRd746-750/T790M/C797S 0.46

EGFRL858R/T790M/C797S 0.13

EGFRd746-750/T790M 0.26

EGFRL858R/T790M 0.19

EGFRWT 1.07

| EGFRWT | 15 |

Note: Discrepancies in IC50 values for EGFRWT may be due to different experimental

conditions.

Cellular Activity
The anti-proliferative effects of Gozanertinib have been evaluated in various engineered and

cancer cell lines, confirming its ability to inhibit EGFR-driven cell growth.

Table 2: Gozanertinib (TQB3804) Anti-Proliferative and Phosphorylation Inhibition Activity

(IC50)
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Cell Line EGFR Status Assay Type IC50 (nM)

Ba/F3
EGFRd746-
750/T790M/C797S

Anti-Proliferation 26.8

NCI-H1975
EGFRd746-

750/T790M/C797S
Anti-Proliferation 163

PC9 EGFRd746-750 Anti-Proliferation 45

A431 EGFRWT Anti-Proliferation 147

HCC827 Not Specified Cell Viability (CC50) 25

H1975 Not Specified Cell Viability (CC50) 620

A431 Not Specified Cell Viability (CC50) 1020

| Ba/F3 | EGFRd746-750/T790M/C797S | EGFR Phosphorylation | 18.5 |

Selectivity Profile
While Gozanertinib is primarily characterized as a potent EGFR inhibitor, it is also described

as a dual EGFR/HER2 inhibitor. Detailed, publicly available data from broad kinase panel

screening, which is essential for a comprehensive understanding of its selectivity against the

human kinome, is limited. The primary focus of available data is on its high potency against

EGFR variants.

Mechanism of Action and Signaling Pathway
Gozanertinib functions as an ATP-competitive inhibitor, occupying the ATP-binding site within

the kinase domain of EGFR. This binding prevents the autophosphorylation of the receptor,

thereby blocking the initiation of downstream signaling cascades critical for tumor cell

proliferation and survival. Preclinical studies have confirmed that Gozanertinib treatment leads

to a dose-dependent reduction in the phosphorylation of EGFR, as well as downstream

effectors such as AKT and ERK.
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Figure 1. Gozanertinib Inhibition of EGFR/HER2 Signaling Pathway.
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Experimental Methodologies
This section provides representative protocols for the key assays used to characterize

Gozanertinib. Note: These are generalized procedures, as the specific, detailed protocols from

the primary preclinical studies are not fully available in the public domain.

Enzymatic Kinase Inhibition Assay (Representative
Protocol)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by

a specific kinase.

Start

Prepare Reagents:
- Kinase (e.g., EGFR mutant)

- Substrate (e.g., poly-GT)
- ATP (radiolabeled or cold)

- Gozanertinib dilutions

Plate Compound:
Add serial dilutions of

Gozanertinib to microplate wells.

Add Kinase:
Dispense kinase solution

to all wells.

Initiate Reaction:
Add ATP/Substrate mix

to start the reaction.

Incubate:
Allow reaction to proceed

at 37°C for a set time
(e.g., 60 min).

Stop Reaction:
Add stop solution

(e.g., EDTA).

Detect Signal:
Measure substrate phosphorylation.

(e.g., filter binding & scintillation
counting or luminescence).

Analyze Data:
Calculate % inhibition and

determine IC50 value.
End

Click to download full resolution via product page

Figure 2. General Workflow for an In Vitro Kinase Inhibition Assay.

Protocol Steps:

Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute the

recombinant EGFR kinase and substrate (e.g., a synthetic peptide) to their final working

concentrations. Prepare a stock solution of Gozanertinib in DMSO and create a serial

dilution series.

Assay Reaction: In a 96- or 384-well plate, add the Gozanertinib dilutions. Add the EGFR

kinase to each well and incubate briefly to allow for compound binding.

Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP (often at

its Kₘ concentration).

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a fixed

period (e.g., 30-60 minutes).
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Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done

using various methods, such as the ADP-Glo™ assay, which measures ADP production via a

luciferase-based reaction, or by measuring the incorporation of radiolabeled phosphate (³²P

or ³³P) from ATP into the substrate.

Data Analysis: Plot the percentage of kinase activity inhibition against the logarithm of

Gozanertinib concentration. Fit the data to a four-parameter logistic equation to determine

the IC₅₀ value.

Cell Viability / Anti-Proliferation Assay (MTS-Based)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability

and proliferation after treatment with the test compound.

Protocol Steps:

Cell Plating: Seed cells (e.g., NCI-H1975, A431) into a 96-well plate at a predetermined

density (e.g., 5,000 cells/well) and allow them to adhere overnight.

Compound Treatment: Treat the cells with a serial dilution of Gozanertinib and a vehicle

control (e.g., 0.1% DMSO).

Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a 5%

CO₂ incubator.

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to

each well. This reagent contains a tetrazolium compound that is reduced by metabolically

active cells into a colored formazan product.

Incubation: Incubate for 1-4 hours at 37°C.

Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a

microplate reader.

Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells to

calculate the percentage of cell viability. Plot the percent viability against the log of

Gozanertinib concentration to determine the IC₅₀ value.
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Western Blot for EGFR Pathway Inhibition
This technique is used to detect changes in the phosphorylation status of EGFR and its

downstream targets, providing direct evidence of target engagement in a cellular context.

Protocol Steps:

Cell Treatment: Culture cells (e.g., Ba/F3 expressing mutant EGFR) to ~80% confluency.

Serum-starve the cells if necessary, then treat with various concentrations of Gozanertinib
for a specified time (e.g., 2-16 hours).

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a lysis buffer (e.g., RIPA

buffer) supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli

buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or

nitrocellulose).

Immunoblotting:

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to

prevent non-specific antibody binding.

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g.,

anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-

ERK, anti-total-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody.

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and

detect the signal using an imaging system. The intensity of the bands corresponds to the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15569568?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


amount of protein.

Conclusion
Gozanertinib (TQB3804) is a potent, fourth-generation EGFR inhibitor with significant activity

against a wide range of EGFR mutations, including those that confer resistance to previous

generations of TKIs. Its mechanism involves the direct inhibition of EGFR kinase activity,

leading to the blockade of key downstream signaling pathways like PI3K/AKT and

RAS/RAF/MEK/ERK. While its selectivity profile is primarily defined by its high potency against

EGFR variants, it is also reported to inhibit HER2. The preclinical data summarized herein

provide a strong rationale for its ongoing clinical investigation as a promising therapeutic agent

for patients with EGFR-mutated NSCLC. Further disclosure of broad kinome screening data will

be crucial for fully elucidating its selectivity and potential off-target effects.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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